2-(1H-tetrazol-5-yl)phenol
Overview
Description
“2-(1H-tetrazol-5-yl)phenol” is a chemical compound with the molecular formula C7H6N4O . It has a molecular weight of 162.15 g/mol . The IUPAC name for this compound is 2-(2H-tetrazol-5-yl)phenol . It’s also known by other names such as 5-(2-HYDROXYPHENYL)-1H-TETRAZOLE .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenol group attached to a tetrazol ring . The InChI code for this compound is InChI=1S/C7H6N4O/c12-6-4-2-1-3-5(6)7-8-10-11-9-7/h1-4,12H, (H,8,9,10,11) .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 162.15 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 4, and a rotatable bond count of 1 . The exact mass and monoisotopic mass are both 162.05416083 g/mol . The topological polar surface area is 74.7 Ų .Scientific Research Applications
Synthesis and Crystal Structure : 2-(1H-tetrazol-5-yl)phenol derivatives are used in the synthesis of novel compounds with potential applications in material science. For instance, 4-(2H-tetrazol-5-yl)phenol hydrate has been synthesized using hydrothermal synthesis, demonstrating strong intermolecular hydrogen bonds and π-π interaction in its crystal structure, which could be relevant for material applications (Yao Ru-fu, 2009).
Properties Characterization : Another study focused on synthesizing and characterizing 3-4-fluorine-(1 H-tetrazole-5-yl) phenol, highlighting tetrazole compounds' unique properties and their widespread use in chemistry (Wen Yong-hong, 2012).
Photo-Physical Characteristics : The photophysical properties of 2-substituted benzimidazole, benzoxazole, and benzothiazole fluorescent derivatives, inspired by excited state intra-molecular proton transfer (ESIPT), have been studied. These compounds, including derivatives of this compound, show unique absorption and dual emission characteristics (Vikas Padalkar et al., 2011).
Antimicrobial Activity : Tetrazole derivatives, including those synthesized from this compound, have been evaluated for their antimicrobial activities. These compounds have demonstrated effectiveness against various bacteria and fungi, indicating their potential in developing new antimicrobial agents (M. Nessim et al., 2018).
Environmental Sensing Applications : A novel luminescent Pb(II)-organic framework constructed with this compound shows promising potential as a sensor for detecting nitroaromatic explosives and Fe3+ ions, due to its high selectivity and sensitivity in aqueous solutions (Xuan Luo et al., 2017).
Photodegradation Studies : The photodegradation of bis(1H-tetrazol-5-yl)amine, a high nitrogen content tetrazole-based compound, under simulated sunlight and UV light conditions has been studied, indicating its potential environmental impact and degradation pathways (A. Halasz et al., 2020).
Safety and Hazards
The safety data sheet for “2-(1H-tetrazol-5-yl)phenol” indicates that it is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .
Future Directions
The future directions for “2-(1H-tetrazol-5-yl)phenol” and its derivatives could involve further exploration of their potential applications in various fields. For instance, some tetrazole derivatives have been studied for their potential use in the treatment of pain and inflammatory and metabolic diseases . Additionally, new complexes constructed based on tetrazol-phenol have been studied for their structures and properties .
Mechanism of Action
Target of Action
Tetrazole derivatives are known to interact with various biological targets . More research is needed to identify the specific targets of 2-(1H-tetrazol-5-yl)phenol.
Mode of Action
Tetrazole derivatives are known to interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function . The specific interactions of this compound with its targets remain to be elucidated.
Biochemical Pathways
Tetrazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets
Pharmacokinetics
Tetrazole derivatives are generally known for their good bioavailability . More research is needed to outline the specific ADME properties of this compound.
Result of Action
The effects would depend on the specific targets and pathways influenced by the compound
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity with acidic materials and strong oxidizers can lead to the liberation of corrosive and toxic gases and heat . More research is needed to fully understand how environmental factors influence the action of this compound.
Biochemical Analysis
Biochemical Properties
2-(1H-Tetrazol-5-yl)phenol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with urease, an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia . The interaction between this compound and urease involves inhibition of the enzyme’s activity, which can be attributed to the binding of the tetrazole ring to the active site of the enzyme. This inhibition can have downstream effects on nitrogen metabolism in organisms.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In particular, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the expression of genes involved in oxidative stress responses, thereby affecting the cell’s ability to manage reactive oxygen species . Additionally, it can alter metabolic pathways by inhibiting key enzymes, leading to changes in the flux of metabolites within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the binding interaction with biomolecules such as enzymes. The tetrazole ring of this compound can form hydrogen bonds and other non-covalent interactions with the active sites of enzymes, leading to inhibition or activation of their catalytic functions . This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to a decrease in its efficacy. Studies have shown that this compound remains stable at room temperature but can degrade when exposed to high temperatures or prolonged light exposure . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, where prolonged exposure to this compound can lead to sustained inhibition of enzyme activity and alterations in cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects without inducing adverse reactions.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to nitrogen metabolism. It interacts with enzymes such as urease, leading to inhibition of urea hydrolysis . This interaction can affect the overall nitrogen balance within the organism and influence the levels of metabolites such as ammonia and carbon dioxide. Additionally, this compound can impact other metabolic pathways by modulating the activity of key enzymes involved in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within specific cellular compartments can influence its activity and function. For example, its accumulation in the cytoplasm can enhance its interactions with cytoplasmic enzymes, while its presence in the nucleus can affect gene expression.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, the presence of a nuclear localization signal can facilitate the transport of this compound into the nucleus, where it can interact with transcription factors and other regulatory proteins. Similarly, its localization in the mitochondria can influence mitochondrial function and energy metabolism.
Properties
IUPAC Name |
2-(2H-tetrazol-5-yl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c12-6-4-2-1-3-5(6)7-8-10-11-9-7/h1-4,12H,(H,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUQYVARGFDCGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNN=N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10901155 | |
Record name | NoName_230 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10901155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the introduction of nitro groups to 2-(1H-tetrazol-5-yl)phenol influence its coordination behavior and the resulting complex structures?
A: The research by Li et al. [] demonstrates that the number and position of nitro groups introduced to the this compound significantly impact its coordination behavior. The study utilized three different precursors: 4-(1H-tetrazol-5-yl)phenol, 3-(1H-tetrazol-5-yl)phenol, and this compound, which underwent in-situ nitration to form various ligands. These ligands, with different degrees and positions of nitration, displayed a range of coordination modes with metal ions (Ag+, Cu2+, Co2+, Zn2+), leading to diverse complex architectures, from discrete 0D structures to 3D frameworks. Specifically, this compound, upon nitration, formed 2,4-dinitro-6-(1H-tetrazol-5-yl)phenol (H2L3), which exhibited a bridging coordination mode with Cu2+ ions, resulting in a 1D chain structure for complex 9 []. This highlights the significant role of nitro group substitution in dictating the ligand's coordination ability and ultimately the final structure of the metal complex.
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